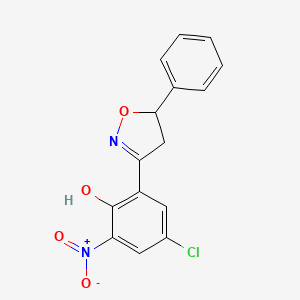
4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro, nitro, and oxazolidinylidene group attached to a cyclohexa-dienone ring
Vorbereitungsmethoden
The synthesis of 4-chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-dienone coreThe specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The oxazolidinylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The oxazolidinylidene group may also play a role in binding to specific targets, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one stands out due to its unique combination of functional groups. Similar compounds include:
4-Chloro-2-nitroaniline: Known for its nonlinear optical properties.
5-Phenyl-1,2-oxazolidin-3-one: Used in the synthesis of various pharmaceuticals.
Cyclohexa-2,4-dien-1-one derivatives: Explored for their potential biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
918962-11-5 |
|---|---|
Molekularformel |
C15H11ClN2O4 |
Molekulargewicht |
318.71 g/mol |
IUPAC-Name |
4-chloro-2-nitro-6-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C15H11ClN2O4/c16-10-6-11(15(19)13(7-10)18(20)21)12-8-14(22-17-12)9-4-2-1-3-5-9/h1-7,14,19H,8H2 |
InChI-Schlüssel |
DBCRPADUGBARPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


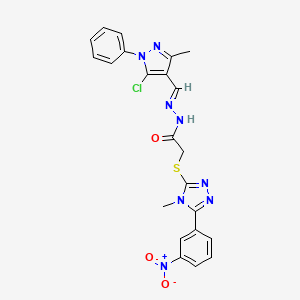

![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol](/img/structure/B12621458.png)
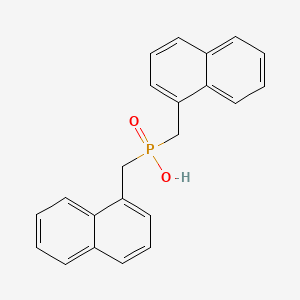
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B12621478.png)
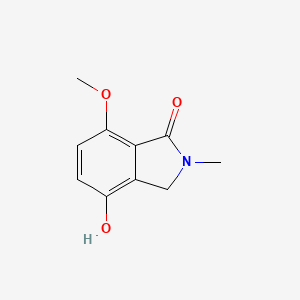
![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12621509.png)
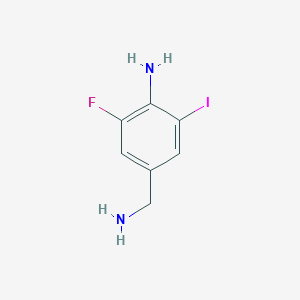
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)
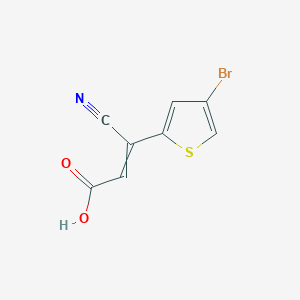
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
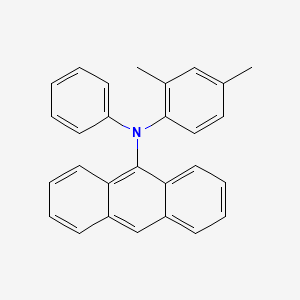
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
